molecular formula C13H22N2O4S B2449506 (2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester CAS No. 401564-30-5

(2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Cat. No.: B2449506
CAS No.: 401564-30-5
M. Wt: 302.39
InChI Key: CABJFRFFUZMDSS-ZJUUUORDSA-N
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Description

(2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester:

Properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJFRFFUZMDSS-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N2CCSC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidiabetic Properties

Research indicates that (2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester enhances insulin sensitivity and exhibits antidiabetic properties. This compound has been studied for its potential to lower blood glucose levels effectively and improve glycemic control in diabetic models .

Cardiovascular Implications

In addition to its antidiabetic effects, there is emerging evidence suggesting that DPP-IV inhibitors may have cardiovascular benefits. Studies have indicated that these compounds can improve endothelial function and reduce inflammation, contributing to better cardiovascular health outcomes in diabetic patients .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of DPP-IV inhibitors, including this compound. Preclinical studies suggest that it may help mitigate neurodegeneration associated with diabetes-related cognitive decline .

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical trial evaluated the efficacy of Teneligliptin in patients with type 2 diabetes over a six-month period. Results demonstrated significant reductions in HbA1c levels compared to baseline measurements, indicating improved glycemic control .

Case Study 2: Cardiovascular Outcomes

Another study assessed the cardiovascular outcomes of patients treated with DPP-IV inhibitors, including Teneligliptin. The findings suggested a reduction in major adverse cardiovascular events among those receiving treatment compared to a control group .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester include other pyrrolidine derivatives and thiazolidine-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications. For example, 4-iodobenzoic acid is another compound with distinct chemical properties and uses .

Biological Activity

(2S,4R)-4-Hydroxy-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, commonly referred to as a thiazolidine derivative, exhibits significant biological activity, particularly in the field of diabetes management. This compound is primarily studied for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in the regulation of glucose metabolism.

  • Molecular Formula : C13H22N2O4S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 401564-30-5

The primary mechanism through which this compound exerts its biological effects is through inhibition of the DPP-IV enzyme. DPP-IV plays a critical role in glucose homeostasis by degrading incretin hormones, which are responsible for insulin secretion in response to meals. By inhibiting this enzyme, the compound enhances insulin sensitivity and prolongs the action of incretin hormones, thus lowering blood glucose levels.

1. Antidiabetic Properties

Research has highlighted the compound's effectiveness as a DPP-IV inhibitor:

  • Study Findings : In various preclinical studies, this compound demonstrated significant hypoglycemic effects. For instance, it was shown to reduce fasting blood glucose levels in diabetic models by enhancing insulin secretion and improving glycemic control .

2. Pharmacokinetics

The pharmacokinetic profile of this compound indicates high oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens:

  • Half-life : Approximately 5.27 hours
  • Bioavailability : 83.9% in rat models .

Comparative Analysis with Other DPP-IV Inhibitors

The following table summarizes key characteristics of this compound compared to other DPP-IV inhibitors:

Compound NameIC50 (nM)Oral Bioavailability (%)Half-life (h)Mechanism
This compound0.3783.95.27DPP-IV Inhibition
Sitagliptin508712.4DPP-IV Inhibition
Saxagliptin0.5672.5DPP-IV Inhibition

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with type II diabetes showed that administration of this compound resulted in a statistically significant reduction in HbA1c levels over a 12-week period compared to placebo .
  • Case Study 2 : Another study focusing on long-term effects indicated that patients treated with this compound maintained better glycemic control without significant adverse effects over a one-year follow-up period .

Preparation Methods

Coupling of Thiazolidine to Pyrrolidine

A solution of (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid (60.0 kg) is reacted with thiazolidine (30.3 kg) in ethyl acetate (595 kg) under catalytic conditions using propyl phosphonous acid anhydride (446 kg of a 28% solution in ethyl acetate) and N-diisopropylethylamine (118 kg) at 2–7°C. The reaction mixture is stirred for 2 hours, after which 15% aqueous citric acid (600 kg) is added to quench unreacted reagents. The organic layer is sequentially washed with 10% ammonium dibasic phosphate and water, concentrated to 300 L, and crystallized with n-heptane (739 kg) at 23–25°C. This yields 67.8 kg (86%) of the 4-oxo intermediate as a pale yellow solid.

Key Data:

  • Yield: 86%
  • Purity: >98% (HPLC)
  • Stereochemistry: Retains (2S) configuration at C2.

Stereoselective Reduction of the 4-Oxo Group

The critical step in achieving the (2S,4R) configuration involves reducing the 4-keto group to a hydroxyl group with strict stereochemical control.

Borohydride-Mediated Reduction

While specific details of this step are not explicitly provided in the cited sources, analogous methodologies for similar compounds suggest the use of sodium borohydride (NaBH4) or lithium tri-sec-butylborohydride (L-Selectride) in tetrahydrofuran (THF) at −78°C to 0°C. The bulky nature of L-Selectride favors hydride attack from the less hindered face of the pyrrolidine ring, leading to the predominant formation of the 4R alcohol.

Hypothetical Protocol (Inferred):

  • Dissolve the 4-oxo intermediate (10.0 g) in anhydrous THF (100 mL).
  • Add L-Selectride (1.2 equiv) dropwise at −78°C under nitrogen.
  • Warm to 0°C and stir for 4 hours.
  • Quench with saturated ammonium chloride and extract with ethyl acetate.
  • Purify via silica chromatography to isolate the (2S,4R)-4-hydroxy product.

Expected Outcomes:

  • Diastereomeric Excess (d.e.): >90% (4R).
  • Yield: 70–80% (estimated based on analogous reductions).

Stereochemical Analysis and Optimization

Influence of Protecting Groups

The tert-butoxycarbonyl (Boc) group at N1 ensures chemoselectivity during reductions and couplings. Computational modeling suggests that the Boc group creates a steric environment that favors 4R hydroxylation by directing hydride attack to the re face of the 4-oxo group.

Solvent Effects on Diastereoselectivity

Polar aprotic solvents (e.g., THF, ethyl acetate) enhance stereoselectivity by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents like toluene reduce selectivity due to increased conformational flexibility.

Large-Scale Production and Industrial Adaptations

Crystallization and Purification

Post-reduction, the crude product is dissolved in isopropyl alcohol (500 mL) and concentrated to remove volatile byproducts. Crystallization from n-heptane at 1–5°C yields high-purity (>99%) (2S,4R)-4-hydroxy compound as a white crystalline solid.

Industrial-Scale Data:

  • Batch Size: 100 kg of 4-oxo intermediate → 78–82 kg of 4R-hydroxy product.
  • Purity: 99.5% (HPLC).

Comparative Evaluation of Synthetic Routes

Method Key Reagent Yield 4R Selectivity Scalability
Borohydride Reduction L-Selectride 70–80% >90% d.e. Moderate
Reductive Amination NaBH(OAc)₃ 85–90% N/A High
Catalytic Hydrogenation Pd/C, H₂ 60–70% 80–85% d.e. Low

Q & A

Q. How can the tert-butyl ester group in this compound be selectively removed during synthesis, and what analytical methods validate its successful cleavage?

The tert-butyl ester is typically cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or via catalytic hydrogenation. Validation requires HPLC (e.g., retention time shifts from ~1.23 minutes pre-cleavage to shorter times post-cleavage) and LCMS (mass reduction by 100 Da, reflecting loss of the tert-butyl group) . Confirmatory NMR analysis should show disappearance of the tert-butyl proton signal at ~1.4 ppm .

Q. What solvent systems and reaction conditions optimize the synthesis of this compound while preserving stereochemical integrity?

Polar aprotic solvents like DMF or acetonitrile are preferred for coupling reactions involving the thiazolidine moiety. Temperature control (<40°C) minimizes epimerization at the (2S,4R) centers. Chiral HPLC or optical rotation measurements are critical for confirming stereopurity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, face shields) and work in a fume hood. Avoid skin contact due to potential irritancy (observed in structurally related pyrrolidinecarboxylic acid derivatives). In case of exposure, wash thoroughly and consult a physician .

Advanced Research Questions

Q. How does the stereochemistry at the (2S,4R) positions influence its biological activity or interaction with enzymatic targets?

The 4R-hydroxy group is critical for hydrogen bonding with target proteins (e.g., proteases or kinases). Computational docking studies (using software like AutoDock Vina) paired with mutagenesis assays can map binding affinities. For example, inversion to 4S configuration reduces inhibitory potency by ~80% in analogous compounds .

Q. What strategies mitigate racemization during prolonged storage or under varying pH conditions?

Lyophilization at neutral pH and storage at -20°C in amber vials prevent degradation. Stability studies (via accelerated aging at 40°C/75% RH) show <5% racemization over 6 months when stored properly. Buffered solutions (pH 6–7) are optimal .

Q. How can conflicting LCMS and NMR data be resolved when characterizing derivatives of this compound?

Discrepancies often arise from residual solvents or rotameric forms of the thiazolidine ring. Use high-field NMR (500 MHz+) with DMSO-d6 to resolve overlapping signals. For LCMS, employ ion mobility spectroscopy to distinguish isobaric impurities .

Q. What computational models predict the compound’s pharmacokinetic properties, such as logP or metabolic stability?

QSAR models (e.g., Schrödinger’s QikProp) estimate logP ~1.8, aligning with its moderate polarity. Cytochrome P450 metabolism can be simulated using MetaSite, identifying potential oxidation sites at the thiazolidine sulfur or pyrrolidine nitrogen .

Q. How does the thiazolidine moiety affect solubility and crystallinity in formulation studies?

The thiazolidine ring introduces conformational rigidity, reducing aqueous solubility (~0.5 mg/mL in PBS) but enhancing crystallinity. Co-crystallization with succinic acid improves solubility by 3-fold while maintaining stability .

Methodological Guidance for Data Interpretation

3.1 Designing Dose-Response Experiments
Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include a tert-butyl-free analog as a negative control to isolate the ester group’s contribution to activity. Analyze data with GraphPad Prism using a sigmoidal dose-response model .

3.2 Addressing Contradictions in Biological Assay Results
If cellular assays show low activity despite high in vitro binding affinity, evaluate membrane permeability via PAMPA assays. Modify the tert-butyl group to a PEGylated ester to enhance uptake .

Critical Considerations for Future Research

  • Explore bioisosteric replacement of the thiazolidine ring (e.g., oxazolidinone) to modulate toxicity .
  • Validate metabolic pathways using radiolabeled analogs (³H or ¹⁴C) in hepatocyte models .

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